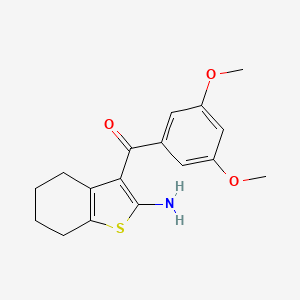

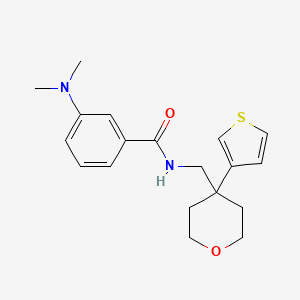

![molecular formula C19H20N2O4S B2498482 N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-78-8](/img/structure/B2498482.png)

N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrroloquinoline derivatives, including our compound of interest, often involves complex reactions that aim to introduce specific functional groups, ensuring the compound's biological activity and chemical stability. For instance, Ferlin et al. (2001) detailed the synthesis of novel pyrrolo[3,2,f]quinoline derivatives, emphasizing the importance of side-chain modifications in influencing the compounds' antiproliferative activities (Ferlin et al., 2001). Additionally, Ghorbani-Vaghei and Akbari-Dadamahaleh (2009) utilized Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for efficient synthesis under aqueous conditions, highlighting the versatility in synthesizing such compounds (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Molecular Structure Analysis

The molecular structure of pyrroloquinoline derivatives is complex, featuring angular aromatic tricyclic systems. The structural analysis often includes X-ray crystallography and NMR spectroscopy to determine the compounds' conformations and electronic distributions. For example, Andrighetti-Fröhner et al. (2007) analyzed the dihedral angles and intermolecular hydrogen bonds in a related compound, contributing to the understanding of its molecular geometry and potential intermolecular interactions (Andrighetti-Fröhner et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of pyrroloquinoline derivatives is influenced by their molecular structure, particularly the presence of sulfonamide groups. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are crucial for their synthesis and modification. Kiruthika et al. (2014) demonstrated a method for synthesizing tri- and tetracyclic heterocycles, showcasing the compounds' reactivity and potential for creating complex molecular architectures (Kiruthika et al., 2014).

Physical Properties Analysis

The physical properties of pyrroloquinoline derivatives, such as solubility, melting point, and crystalline form, are critical for their practical applications. These properties are often studied to optimize the compounds' formulation and delivery in potential therapeutic applications. Shishkina et al. (2018) found polymorphic modifications of a related compound, highlighting the impact of crystal packing on its physical properties and potential use in medicinal chemistry (Shishkina et al., 2018).

Scientific Research Applications

Discovery of Anticancer Agents

Tubulin Polymerization Inhibitors

A study discovered a series of novel quinoline sulfonamide derivatives with potent inhibitory effects on tubulin polymerization, showing strong anticancer activity against tumor cell lines. These compounds, including ones closely related to N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been identified as lead compounds for further modification in cancer treatment research (Ma & Gong, 2022).

Antiproliferative Activity

Novel pyrrolo[3,2-f]quinoline derivatives, which share structural similarities with the specified compound, have been synthesized and tested as antiproliferative agents, showing significant activity against leukemia cell lines (Ferlin et al., 2001).

Antimicrobial Activity

- Antibacterial and Antifungal Agents: Research into quinoline derivatives bearing a sulfonamide moiety, including the compound , has highlighted their potential as antimicrobial agents. These studies demonstrate the compounds' effectiveness against a range of bacterial and fungal pathogens, indicating their value in developing new antimicrobial therapies (Alavi et al., 2017).

Pharmacological Applications

- Sulfonamide Hybrids: The compound is part of a broader class of sulfonamides, known for their wide-ranging pharmacological properties. Recent advances have focused on designing sulfonamide hybrids, demonstrating their potential in treating various conditions, including cancer and microbial infections (Ghomashi et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Compounds with a quinoline structure, like this one, often interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The interaction of the compound with its targets could involve binding to the active site, leading to activation or inhibition of the target’s function. The methoxy and sulfonamide groups in the compound could play key roles in these interactions .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and the presence of functional groups. For example, the sulfonamide group might influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-25-17-5-3-2-4-15(17)12-20-26(23,24)16-10-13-6-7-18(22)21-9-8-14(11-16)19(13)21/h2-5,10-11,20H,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGUQFOQVOXMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)

![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)

![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)